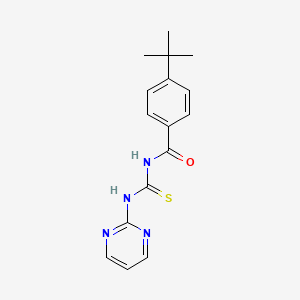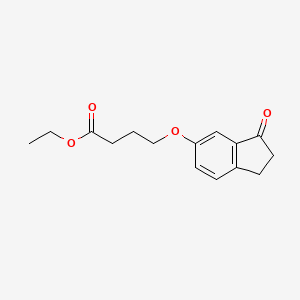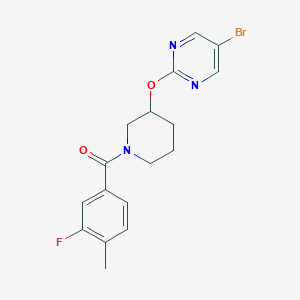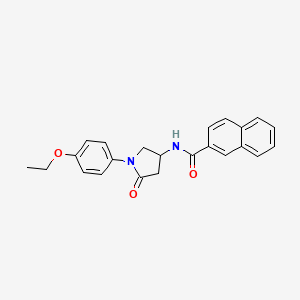![molecular formula C11H7F3N4OS2 B2533102 N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea CAS No. 341965-42-2](/img/structure/B2533102.png)
N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C11H7F3N4OS2 and its molecular weight is 332.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods and Derivatives : The development of methods for synthesizing thiadiazole derivatives, including N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, highlights the versatility and significance of these compounds in organic chemistry. An efficient metal-free approach for the synthesis of 3-substituted 5-arylamino-1,2,4-thiadiazoles through intramolecular oxidative S-N bond formation of imidoyl thioureas showcases the broad substrate scope and high yields achievable with simple starting materials (Mariappan et al., 2016). Additionally, the oxidative azacyclization of 1-monosubstituted thioureas to form 1,2,4-thiadiazole derivatives underlines the chemical reactivity and potential for creating a wide range of biologically active compounds (Mamaeva & Bakibaev, 2003).
Biologically Active Compounds
Cytotoxic and Anti-HIV Properties : Research into the biological activities of thiourea derivatives, including those with the trifluoromethylphenyl group, has led to the identification of compounds with significant cytotoxic and anti-HIV properties. Studies on derivatives incorporating 1H-tetrazol-5-yl and 1,3-thiazolidin-4-one scaffolds have demonstrated reduced cytotoxicity and notable anti-HIV activity, contributing valuable insights into the design of novel therapeutic agents (Bielenica et al., 2017).
Agricultural Applications
Herbicidal Activities : The synthesis and evaluation of thiourea derivatives for agricultural applications have uncovered compounds with promising herbicidal activities. For instance, specific acyl thiourea compounds have shown significant inhibitory effects against common agricultural pests, offering a potential pathway for the development of new herbicides (Fu-b, 2014).
Material Science Applications
Electroluminescent and Amplified Spontaneous Emission : In the realm of material science, the design and synthesis of star-shaped single-polymer systems with simultaneous RGB emission demonstrate the utility of thiadiazole derivatives in creating advanced optoelectronic materials. These systems exhibit saturated white electroluminescence and amplified spontaneous emission, highlighting their potential in lighting and display technologies (Liu et al., 2016).
Future Directions
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]carbamothioyl]thiadiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4OS2/c12-11(13,14)6-1-3-7(4-2-6)15-10(20)16-9(19)8-5-21-18-17-8/h1-5H,(H2,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCABAZTVBRKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)



![N-(2-chloro-4-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2533025.png)




![[(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol](/img/structure/B2533031.png)

![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2533039.png)
